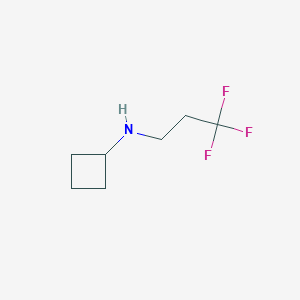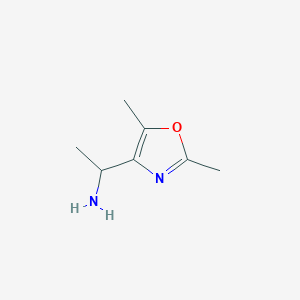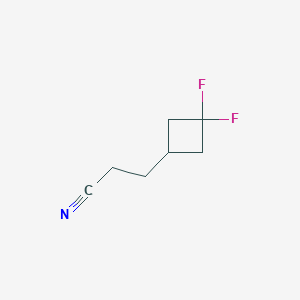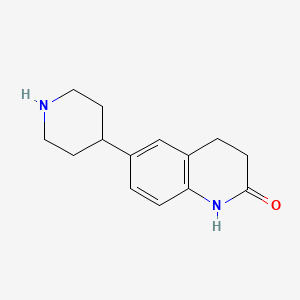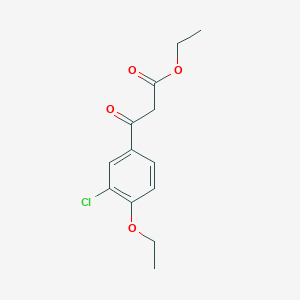
Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium ethoxide or potassium tert-butoxide. This reaction forms the intermediate compound.
Esterification: The intermediate is then subjected to esterification using ethanol and an acid catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-hydroxypropanoate.
Substitution: 3-(3-aminophenyl)-3-oxopropanoate derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chloro and ethoxy substituents on the aromatic ring can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Lacks the ethoxy group, which can affect its reactivity and biological activity.
Ethyl 3-(3-chlorophenyl)-3-oxopropanoate: Lacks both the ethoxy group and has a different substitution pattern on the aromatic ring.
Ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate: Lacks the chloro group, which can significantly alter its chemical properties and applications.
The presence of both chloro and ethoxy groups in this compound makes it unique, providing a balance of electronic effects that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C13H15ClO4 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
ethyl 3-(3-chloro-4-ethoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12-6-5-9(7-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
CPIHBNKWFHKXSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)CC(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl3-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015978.png)

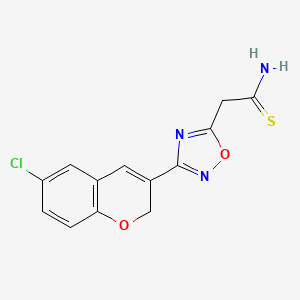
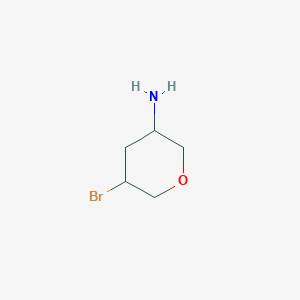

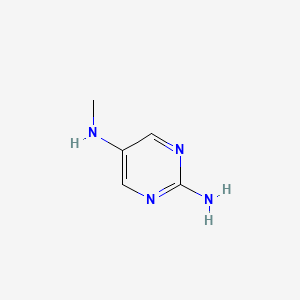
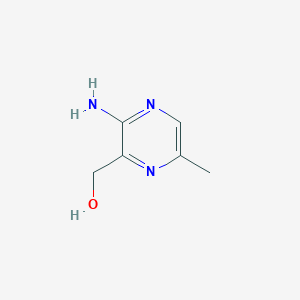
![5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13016017.png)
